molecular formula C13H12FNO2 B11787062 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11787062
M. Wt: 233.24 g/mol
InChI Key: GRWWZQPLUNCNAF-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12FNO2 It is a derivative of tetrahydropyran, featuring a fluorobenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
  • 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
  • 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Uniqueness

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

4-(4-fluorobenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C13H12FNO2/c14-11-3-1-10(2-4-11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2

InChI Key

GRWWZQPLUNCNAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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